4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid

Lipophilicity Drug-likeness ADME prediction

Fragment-based lead optimization requires precise physicochemical control. This biaryl carboxylic acid offers a validated starting point with defined descriptors. - **Unique value**: 3′-dimethylcarbamoyl regioisomer with ortho-hydroxybenzoic acid core; XLogP3 2.7, TPSA 77.8 Ų, 2 HBD, 4 HBA. - **Application**: Fragment-like scaffold for systematic SAR probing of carbamoyl regiochemistry effects. - **Supply**: 95% purity research grade; orthogonal derivatization handles (phenolic OH, carboxylic acid).

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 1261906-41-5
Cat. No. B6407705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid
CAS1261906-41-5
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C16H15NO4/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-13(16(20)21)14(18)9-11/h3-9,18H,1-2H3,(H,20,21)
InChIKeyKZRIWWLSQPEZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid: Technical Baseline & Procurement


4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid (CAS 1261906-41-5) is a biaryl carboxylic acid featuring a salicylic acid core substituted at the 4-position with a 3-(dimethylcarbamoyl)phenyl group [1]. With a molecular formula of C₁₆H₁₅NO₄ and a molecular weight of 285.29 g/mol, it is typically supplied at 95% purity for research-grade synthetic applications [2]. The compound contains dual hydrogen-bond donor/acceptor functionality (2 HBD, 4 HBA) and a computed XLogP3 of 2.7, distinguishing it from regioisomeric analogs [1]. Currently cataloged as a screening compound, it has not been the subject of disclosed biological or pharmacological profiling campaigns [1].

1
Regioisomeric identity confirmed: 3′-dimethylcarbamoyl-3-hydroxy substitution pattern distinct from 4′- and dehydroxy analogs
2
Research-grade screening compound supplied at standard purity; no disclosed biological profiling campaigns
3
Bifunctional synthetic handle: orthogonal phenolic OH and carboxylic acid sites support derivatization strategies

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid: Regioisomeric Substitution Risk


While multiple dimethylaminocarbonyl-phenyl-hydroxybenzoic acid regioisomers and dehydroxy analogs are commercially available, they exhibit markedly different computed physicochemical profiles that preclude generic interchange. The target compound (3′-dimethylcarbamoyl-3-hydroxy[1,1′-biphenyl]-4-carboxylic acid) displays a unique combination of the ortho-hydroxybenzoic acid motif with a meta-dimethylcarbamoyl substituent on the distal phenyl ring, resulting in an intermediate XLogP3 of 2.7 and a topological polar surface area of 77.8 Ų [1]. In contrast, the 4′-substituted regioisomer (CAS 1262002-56-1) exhibits a significantly higher XLogP3 of 3.7, and the dehydroxy analog (CAS 1261941-46-1) has reduced hydrogen-bond donor count (1 vs. 2) and lower TPSA of 57.6 Ų [2][3]. These computational differences predict distinct solubility, permeability, and protein-binding behavior, meaning that substitution without experimental validation introduces uncontrolled variables in any assay or synthesis workflow.

Target
3′-dimethylcarbamoyl-3-hydroxy (XLogP3 2.7, TPSA 77.8 Ų, 2 HBD)
Reference compound for this procurement context
4′-Regioisomer
Para-substituted analog (CAS 1262002-56-1)
Higher computed lipophilicity may shift permeability and metabolic stability profiles; not directly interchangeable
Dehydroxy Analog
Benzoic acid derivative (CAS 1261941-46-1)
Reduced H-bond donor count and lower TPSA may alter solubility and protein binding; requires independent validation

Quantitative Evidence: Target vs. Nearest Analogs


Lipophilicity: Target vs. 4′-Regioisomer

The target compound (3′-dimethylcarbamoyl substitution) exhibits a computed XLogP3 of 2.7, compared to 3.7 for its 4′-regioisomer (CAS 1262002-56-1) [1][2]. This one-log-unit difference arises from the meta- versus para-connectivity of the dimethylcarbamoyl group on the distal aromatic ring, altering the overall dipole moment and solvation energy.

Lipophilicity
Class-level
XLogP3 comparison
Target: XLogP3 = 2.7
4′-Regioisomer: XLogP3 = 3.7 (Δ +1.0)
Reported regioisomeric lipophilicity shift may support distinct ADME prediction context
Computed values; no experimental logP available
Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor Count: Target vs. Dehydroxy Analog

The target compound possesses two hydrogen-bond donor (HBD) sites (carboxylic acid OH and phenolic OH) and a topological polar surface area (TPSA) of 77.8 Ų [1]. The dehydroxy analog 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid (CAS 1261941-46-1) lacks the 2-hydroxy group, resulting in only one HBD and a reduced TPSA of 57.6 Ų [2].

H-Bond Donors
Class-level
HBD & TPSA comparison
Target: HBD = 2, TPSA = 77.8 Ų
Dehydroxy analog: HBD = 1, TPSA = 57.6 Ų
Supports solubility and permeability screening context for analog differentiation
+1 HBD; +20.2 Ų TPSA (35% increase); computed only
Hydrogen bonding Polar surface area Solubility

Scaffold Rigidity: Conserved Rotatable Bonds

The target compound, its 4′-regioisomer, and its dehydroxy analog all share an identical rotatable bond count of 3 [1][2][3]. This indicates that the biphenyl-carboxamide scaffold rigidity is conserved across the series; changes in biological activity or physicochemical properties are therefore predominantly driven by regiochemistry and functional-group substitutions rather than by gross flexibility differences.

Scaffold Flexibility
Class-level
Rotatable bonds = 3
Conserved scaffold rigidity simplifies SAR interpretation across analog series
Identical across target, 4′-regioisomer, and dehydroxy analog
Molecular flexibility Conformational entropy Scaffold optimization

Application Scenarios for 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid


Fragment-Based Lead Generation

The compound's balanced profile (XLogP3 2.7, 2 HBD, 4 HBA, TPSA 77.8 Ų) aligns with fragment-like chemical space [1]. It is suitable as a starting scaffold in fragment-based drug discovery campaigns targeting proteins where moderate lipophilicity and hydrogen-bonding capacity are advantageous. The 3′-dimethylcarbamoyl substituent provides a metabolically stable amide handle for further elaboration [1].

Regioisomeric SAR Expansion Libraries

When paired with its 4′-regioisomer (CAS 1262002-56-1; XLogP3 3.7) and the dehydroxy analog (CAS 1261941-46-1; XLogP3 2.5), this compound enables systematic probing of the effect of carbamoyl regiochemistry and phenolic hydroxyl presence on target binding, solubility, and permeability [2][3]. This is particularly relevant for medicinal chemistry groups seeking to decouple potency from ADME liabilities.

Bifunctional Derivatization Intermediate

The ortho-hydroxybenzoic acid core permits orthogonal derivatization at two sites: the phenolic OH for etherification or esterification, and the carboxylic acid for amide coupling or ester formation [1]. This bifunctional reactivity, combined with the robust biphenyl scaffold, supports the construction of focused compound libraries in academic and biotech settings [1].

Application
Selection Property
Validation Focus
Fragment-based lead generation
Balanced fragment-like computed profile
Fragment-likeness and H-bond capacity review
Regioisomeric SAR expansion
Regiochemistry-dependent property context
ADME-property differentiation studies
Bifunctional derivatization
Orthogonal reactive handles
Synthetic diversification context
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